

Terbuthylazine: An In-depth Technical Guide to its Environmental Fate and Transport

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Compound of Interest

Compound Name: *Terbuthylazine*

Cat. No.: *B1195847*

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Introduction

Terbuthylazine (IUPAC name: N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine) is a selective triazine herbicide used for pre- and post-emergence control of a wide range of grass and broadleaf weeds in crops such as maize, sorghum, and sugarcane, as well as for non-agricultural purposes.^{[1][2]} Its mode of action involves the inhibition of photosynthesis at photosystem II.^[3] Following the restriction and ban of atrazine in many regions, the use of **terbuthylazine** has increased, leading to its frequent detection in soil and water bodies.^[1] Understanding the environmental fate and transport of **terbuthylazine** and its metabolites is therefore critical for assessing its potential ecological risks.

This guide provides a comprehensive overview of the physicochemical properties, degradation pathways, mobility, and bioaccumulation potential of **terbuthylazine**, supported by quantitative data, detailed experimental protocols, and process visualizations.

Physicochemical Properties

The environmental behavior of **terbuthylazine** is governed by its intrinsic physicochemical properties. These properties influence its solubility in water, potential for volatilization, and its tendency to adsorb to soil particles. A summary of these key parameters is presented below.

Property	Value	Reference
Molecular Formula	$C_9H_{16}ClN_5$	[3]
Molar Mass	229.71 g/mol	[4]
Water Solubility	5.0 - 9.0 mg/L (at 20-25°C)	[4]
Vapor Pressure	6.75×10^{-7} mm Hg (at 25°C)	[4]
Henry's Law Constant	2.3×10^{-8} atm·m ³ /mol (estimated)	[4]
Log K _{ow} (Octanol-Water Partition Coefficient)	3.2 - 3.4	[4][5]
pKa	2.0 (very weak base)	[4]

Environmental Fate and Transport

The fate of **terbutylazine** in the environment is a complex interplay of degradation, retention, and transport processes. The primary routes of dissipation are microbial degradation in soil and water, with abiotic processes such as photolysis and hydrolysis playing a lesser role.

Degradation

Degradation is the primary mechanism for the removal of **terbutylazine** from the environment. The rate of degradation is typically expressed as a half-life (DT50), the time required for 50% of the initial concentration to dissipate.

Biotic Degradation: Microbial activity is the main driver of **terbutylazine** degradation in both soil and aquatic systems.[6][7] Bacteria and fungi can break down the s-triazine ring through processes like N-dealkylation and hydrolysis.[7] The speed of decomposition is significantly influenced by factors such as temperature, moisture, pH, organic matter content, and the presence of adapted microbial populations.[7][8] In biologically active soils, field dissipation half-lives have been reported to range from 6.5 to 149 days.[4]

Abiotic Degradation:

- Hydrolysis: **Terbutylazine** is relatively stable to hydrolysis in neutral and weakly acidic or alkaline conditions.[4] Reported half-lives are 73, 205, and 194 days at pH 5, 7, and 9, respectively, indicating that hydrolysis is not a major degradation pathway under typical environmental conditions.[4]
- Photolysis: Direct photolysis is not considered a significant fate process due to weak absorption of light at wavelengths greater than 290 nm.[4] However, sensitized photodegradation in the presence of substances like humic acids may occur in surface waters.[4]

The major degradation pathways involve N-dealkylation of the ethyl or tert-butyl group and hydrolysis of the chlorine atom.[9] This results in the formation of key metabolites such as **desethyl-terbutylazine** (DET), **des-tert-butyl-terbutylazine** (DIA), and **hydroxy-terbutylazine** (HT).[9][10] These metabolites can exhibit different mobility and persistence characteristics compared to the parent compound.[1][11]

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Caption: Primary degradation pathways of **terbutylazine** in the environment.

Quantitative Degradation Data

Medium	Condition	DT50 (days)	Reference(s)
Soil	Field	6.5 - 149	[4]
Soil	Field (sandy clay loam)	14.6 - 21.9	[12]
Soil	Field (varied layers)	35 - 77	[13]
Soil	Laboratory (aerobic)	22 - 112	[4][12]
Water	River, Seawater, Groundwater	44 - 196	[4]
Water-Sediment System	Aerobic/Anaerobic	~50	[7][11]
Water (Hydrolysis)	pH 5	73	[4]
Water (Hydrolysis)	pH 7	205	[4]
Water (Hydrolysis)	pH 9	194	[4]

Mobility in Soil

The movement of **terbuthylazine** through the soil profile is primarily controlled by its adsorption to soil particles, particularly organic matter and clay.[7][11] The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this tendency.

Although Koc values suggest low to moderate mobility, field studies indicate that **terbuthylazine** is often retained in the upper soil layers, especially those rich in organic matter. [4][11] However, its potential to leach into groundwater cannot be disregarded, particularly in soils with low organic content.[11] The Groundwater Ubiquity Score (GUS) for **terbuthylazine** has been calculated in the range of 3.2-3.6, confirming its potential mobility.[11] Its major metabolite, desethyl-**terbuthylazine** (DET), is generally more mobile than the parent compound and is frequently detected in groundwater.[1][5]

Soil Adsorption and Mobility Parameters

Parameter	Value	Interpretation	Reference(s)
Koc (Soil Organic Carbon Partition Coefficient)	151 - 514 L/kg	Low to Moderate Mobility	[4]
log Kow	3.2 - 3.4	Moderate lipophilicity	[4][5]
GUS (Groundwater Ubiquity Score)	3.2 - 3.6	Leacher to Transitional	[11]

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from the surrounding environment. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF).

Based on its log Kow, an estimated BCF of 25 suggests that the potential for **terbutylazine** to bioconcentrate in aquatic organisms is low.[4] Studies have indicated that bioaccumulation of **terbutylazine** is not expected to be a significant issue.[11]

Experimental Protocols

Standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable data on the environmental fate of chemicals.

Soil Degradation Study (Adapted from OECD 307: Aerobic and Anaerobic Transformation in Soil)

Objective: To determine the rate of aerobic degradation of **terbutylazine** in soil and identify major transformation products.

Methodology:

- Soil Selection: At least three different soil types are selected to represent a range of properties (e.g., texture, organic carbon content, pH). Soils are typically collected from the top 0-20 cm layer.

- Test Substance: Radiolabeled (¹⁴C) **terbutylazine** is often used to facilitate tracking of the parent compound and its metabolites, allowing for a complete mass balance.
- Incubation: Soil samples are treated with **terbutylazine** at a concentration relevant to its agricultural application rate. The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
- Aerobic Conditions: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in flasks that allow for the continuous flow of air. Evolved ¹⁴CO₂ is trapped in an alkaline solution to quantify mineralization.
- Sampling and Analysis: Duplicate samples are taken at increasing time intervals over a period of up to 120 days. Soil samples are extracted using an appropriate solvent (e.g., methanol, acetonitrile).
- Quantification: The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of **terbutylazine** and its transformation products. The degradation rate and DT50 value are calculated assuming first-order kinetics.[14]

Soil Column Leaching Study (Adapted from OECD Guideline for the Testing of Chemicals 312 / OPPTS 835.1240)

Objective: To assess the mobility and leaching potential of **terbutylazine** and its metabolites through the soil profile.

Methodology:

- Column Preparation: Undisturbed soil cores or repacked soil columns (e.g., 30 cm length, 5 cm diameter) are prepared. For studies with "aged residues," soil is first incubated with **terbutylazine** for a period representative of environmental conditions before being packed into the column.[15][16]
- Application: A known amount of **terbutylazine** (often ¹⁴C-labeled) is applied to the surface of the soil column.[15]

- Elution: The columns are irrigated with a simulated rainfall solution (e.g., 0.01 M CaCl₂) at a constant rate over a defined period (e.g., 48 hours).[15]
- Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions.
- Analysis: The concentration of **terbuthylazine** and its metabolites in the leachate fractions is determined.
- Soil Sectioning: At the end of the experiment, the soil column is frozen and sectioned into segments (e.g., every 5 cm). Each segment is extracted and analyzed to determine the distribution of the chemical within the soil profile.[15] This data helps to construct a mass balance and understand the extent of retention versus leaching.

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Caption: Experimental workflow for a typical soil column leaching study.

Summary of Environmental Fate

The collective data indicate that **terbuthylazine** exhibits moderate to high persistence in soil and water. Its primary dissipation route is microbial degradation. While it has a moderate tendency to adsorb to soil organic matter, its inherent mobility and the higher mobility of its primary metabolite, DET, pose a potential risk for groundwater contamination, a fact

substantiated by monitoring data in several countries.[\[1\]](#) Its low volatility and low potential for bioaccumulation suggest that atmospheric transport and accumulation in the food chain are less significant concerns.

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Caption: Conceptual model of **terbuthylazine**'s environmental fate and transport.

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